molecular formula C15H16FNO2S B11110698 N-(4-ethylphenyl)-1-(4-fluorophenyl)methanesulfonamide

N-(4-ethylphenyl)-1-(4-fluorophenyl)methanesulfonamide

Cat. No.: B11110698
M. Wt: 293.4 g/mol
InChI Key: MVKCCNGQXXTGEN-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-1-(4-fluorophenyl)methanesulfonamide is a chemical compound that features both an ethyl group and a fluorophenyl group attached to a methanesulfonamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-1-(4-fluorophenyl)methanesulfonamide typically involves the reaction of 4-ethylphenylamine with 4-fluorobenzaldehyde in the presence of a sulfonyl chloride reagent. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-1-(4-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(4-ethylphenyl)-1-(4-fluorophenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-1-(4-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethylphenyl)-1-(4-fluorophenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H16FNO2S

Molecular Weight

293.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-1-(4-fluorophenyl)methanesulfonamide

InChI

InChI=1S/C15H16FNO2S/c1-2-12-5-9-15(10-6-12)17-20(18,19)11-13-3-7-14(16)8-4-13/h3-10,17H,2,11H2,1H3

InChI Key

MVKCCNGQXXTGEN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=C(C=C2)F

Origin of Product

United States

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